molecular formula C24H27N3O3S2 B3005150 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683262-14-8

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B3005150
CAS No.: 683262-14-8
M. Wt: 469.62
InChI Key: ZYHMTICOJPFDSG-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.62. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been extensively studied for their anticancer properties. For instance, Ö. Yılmaz et al. (2015) synthesized derivatives from indapamide, finding compound 12 (SGK 266) to exhibit significant proapoptotic activity on melanoma cell lines, with IC50 values of 85-95 µM against the MDA-MB435 line (Ö. Yılmaz et al., 2015). Furthermore, B. Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating notable anticancer activity against multiple cancer cell lines (B. Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal potential of related compounds. A. Chawla (2016) synthesized thiazole derivatives with pronounced antimicrobial activity, especially those with electron-donating groups like hydroxyl and amino substituents (A. Chawla, 2016). Similarly, I. Sych et al. (2019) created derivatives with significant sensitivity to both Gram-positive and Gram-negative bacteria, and against the fungus Candida albicans (I. Sych et al., 2019).

Adjuvant Activity in Immune Responses

Research by Tetsuya Saito et al. (2022) identified a compound with a similar structure that acted as a small molecule calcium channel activator, enhancing immune responses when used as a co-adjuvant with lipopolysaccharide. This indicates potential applications in vaccine development (Tetsuya Saito et al., 2022).

Other Pharmaceutical Applications

The compound and its derivatives have also been investigated for a variety of other pharmaceutical applications, including anti-inflammatory and antitubercular activities, as demonstrated by research exploring the synthesis and biological activities of related thiazole and benzamide compounds (B. Narayana et al., 2004).

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-16-6-7-18(3)21(13-16)22-15-31-24(25-22)26-23(28)19-8-10-20(11-9-19)32(29,30)27-12-4-5-17(2)14-27/h6-11,13,15,17H,4-5,12,14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHMTICOJPFDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.